molecular formula C13H26N2O2 B13065803 tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate

tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate

Cat. No.: B13065803
M. Wt: 242.36 g/mol
InChI Key: VHEVZFOSUYYRBL-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate is an organic compound with the molecular formula C13H26N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(2-ethylpiperidin-4-yl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl methyl(piperidin-4-yl)carbamate
  • tert-Butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate

Uniqueness

tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a different substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-5-11-8-10(6-7-14-11)9-15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)

InChI Key

VHEVZFOSUYYRBL-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCN1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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